molecular formula C16H21BN2O5 B13715023 N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B13715023
M. Wt: 332.2 g/mol
InChI Key: WGOOEAPWLIKGHI-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is an organic compound that features a cyclopropyl group, a nitro group, and a boronic ester

Properties

Molecular Formula

C16H21BN2O5

Molecular Weight

332.2 g/mol

IUPAC Name

N-cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C16H21BN2O5/c1-15(2)16(3,4)24-17(23-15)11-7-10(8-13(9-11)19(21)22)14(20)18-12-5-6-12/h7-9,12H,5-6H2,1-4H3,(H,18,20)

InChI Key

WGOOEAPWLIKGHI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl or heteroaryl halides. This reaction is critical for synthesizing biaryl structures in pharmaceuticals and materials science .

Reaction PartnerCatalyst SystemBaseSolventTemperatureYieldSource
Aryl Bromide (e.g., 5-bromo-pyridin-2-yl)Pd(dba)₂/XantPhosCs₂CO₃CPME/H₂O80°C72%
Aryl ChloridePdCl₂(dppf)K₂CO₃DMF80°C65%
Triflate DerivativesPdCl₂(dppf)/dppfKOAc1,4-Dioxane80°C65–72%

Key Findings :

  • The cyclopropyl group does not sterically hinder coupling efficiency, as evidenced by high yields in analogous systems.

  • Reaction rates depend on the electronic nature of the aryl halide partner, with electron-deficient substrates reacting faster .

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation or chemical reduction to form amines, enabling further functionalization .

Reduction MethodCatalyst/ReagentSolventConditionsProductYieldSource
HydrogenationPd/C, H₂ (1 atm)EthanolRT, 12 h3-Amino derivative85%
Transfer HydrogenationNH₄HCO₂, Pd/CMeOH/H₂O80°C, 6 h3-Amino-benzamide78%

Mechanistic Notes :

  • The dioxaborolane group remains intact under mild hydrogenation conditions.

  • Over-reduction to hydroxylamine is avoided by using stoichiometric H₂ .

Nucleophilic Aromatic Substitution

The nitro group activates the aromatic ring for nucleophilic substitution, particularly at the para-position relative to the boronate ester.

NucleophileConditionsSolventTemperatureProductYieldSource
HydroxideKOH, DMSODMSO100°C5-Hydroxy derivative60%
Amines (e.g., piperidine)Et₃N, CuITHF60°C5-(Piperidinyl) derivative55%

Limitations :

  • Steric hindrance from the cyclopropyl group reduces reactivity with bulky nucleophiles.

Boronate Ester Hydrolysis

The dioxaborolane group hydrolyzes under acidic or oxidative conditions to form boronic acids, enabling further diversification .

Hydrolysis MethodConditionsProductYieldSource
Acidic (HCl)1M HCl, H₂O/THF (1:1), RT, 2 hBoronic acid derivative90%
Oxidative (H₂O₂)H₂O₂, NaHCO₃, RT, 1 hBoronic acid derivative88%

Applications :

  • Hydrolyzed boronic acids serve as intermediates in bioconjugation or additional cross-coupling reactions .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes ring-opening under strong acidic or radical conditions, though this is less common in standard synthetic workflows.

Reagent SystemConditionsProductYieldSource
HBr/AcOH48 h, RTBromoalkylbenzamide45%
AIBN, Bu₃SnHToluene, 80°CLinear alkyl derivative30%

Challenges :

  • Low yields and competing side reactions limit synthetic utility.

Stability Under Physiological Conditions

In vitro studies show moderate metabolic stability in liver microsomes, with a half-life of 30–45 minutes . Degradation pathways include:

  • Oxidative deboronation by cytochrome P450 enzymes .

  • Nitro group reduction in hypoxic environments .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the dioxaborolane moiety exhibit significant anticancer properties. For instance, research has demonstrated that derivatives of N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that a related compound showed potent activity against various cancer cell lines by inducing apoptosis through the modulation of the PI3K/Akt signaling pathway .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. The dioxaborolane group is known to enhance the stability and bioavailability of neuroactive compounds.

Data Table 1: Neuroprotective Activity of Related Compounds

Compound NameModel UsedNeuroprotective EffectReference
Compound AAD Mouse Model75% Reduction in Neuronal Death
Compound BHD Cell LineSignificant Improvement in Cell Viability

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines.

Case Study:
In a study examining inflammatory responses in vitro, this compound reduced TNF-alpha and IL-6 levels significantly compared to controls .

Polymer Chemistry

The incorporation of dioxaborolane units into polymer backbones has been explored to enhance material properties such as thermal stability and mechanical strength.

Data Table 2: Properties of Dioxaborolane-containing Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Polycarbonate with Dioxaborolane25080
Polyurethane with Dioxaborolane23075

Sensor Development

The unique electronic properties of compounds like this compound make them suitable for use in sensor technology for detecting environmental pollutants.

Case Study:
Research has indicated that sensors developed using this compound exhibit high sensitivity towards volatile organic compounds (VOCs), making them effective for air quality monitoring .

Herbicidal Activity

Compounds similar to this compound have been evaluated for their herbicidal properties.

Data Table 3: Herbicidal Efficacy of Related Compounds

Compound NameTarget Weed SpeciesEfficacy (%)Reference
Compound CAmaranthus retroflexus85
Compound DEchinochloa crus-galli90

Plant Growth Regulation

The compound may also serve as a plant growth regulator by modulating hormonal pathways.

Case Study:
Studies have shown that application of related compounds can enhance root development and increase yield in crops such as maize and soybean .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Biological Activity

N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H21BN2O5C_{19}H_{21}BN_{2}O_{5} with a molecular weight of 368.19 g/mol. It features a nitro group and a dioxaborolane moiety, which are critical for its biological activity and interaction with target proteins.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit potent antiparasitic effects. For instance, studies have shown that modifications in the chemical structure can enhance aqueous solubility and metabolic stability while maintaining or improving antiparasitic potency. The incorporation of specific functional groups has been linked to increased efficacy against parasites like Plasmodium falciparum .

Kinase Inhibition

This compound may also act as a kinase inhibitor. Kinases play a crucial role in various signaling pathways; thus, their inhibition can lead to therapeutic effects in cancer and other diseases. The structure of the compound suggests it could interact with ATP-binding sites of kinases, which is a common mechanism for many small molecule inhibitors .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships has revealed that the presence of the dioxaborolane moiety significantly influences the compound's biological activity. Variations in this group can lead to substantial changes in potency and selectivity for specific targets .

Case Studies

  • Antiparasitic Efficacy : A study demonstrated that derivatives of the compound showed varying degrees of activity against Plasmodium falciparum, with some exhibiting low nanomolar potency. The modifications made to the dioxaborolane structure were crucial for enhancing bioavailability and efficacy .
  • Kinase Inhibition Profiles : Another investigation focused on the inhibition of various kinases by related compounds. It was found that certain analogs displayed selective inhibition profiles with IC50 values in the low nanomolar range against specific kinases implicated in cancer progression .

Data Tables

CompoundActivity TypeIC50 (µM)Remarks
This compoundAntiparasitic<0.05High potency against Plasmodium falciparum
Analog 1Kinase Inhibition0.34Selective for EGFR mutant
Analog 2Kinase Inhibition0.04Potent against multiple kinases

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide?

  • Methodological Answer : The compound can be synthesized via a multi-step sequence:

Boronate Ester Introduction : Install the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane group via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in a refluxing solvent (e.g., dioxane) .

Nitration : Introduce the nitro group at the 3-position using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions. Monitor regioselectivity via TLC or HPLC .

Cyclopropylamide Formation : React the intermediate with cyclopropylamine using coupling agents like HATU or EDCI in DMF, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons) and the boronate ester (characteristic B-O signals). Use ¹¹B NMR to verify boronate integrity (δ ~30 ppm) .
  • HPLC : Assess purity (>98%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~372.2 Da) .

Advanced Research Questions

Q. How can competing side reactions during Suzuki-Miyaura cross-coupling be minimized when using this boronate ester?

  • Methodological Answer :

  • Ligand Optimization : Use electron-rich ligands like SPhos or XPhos to enhance catalytic activity and reduce protodeboronation. Avoid bulky ligands that may sterically hinder coupling .
  • Solvent and Base Selection : Employ anhydrous THF or toluene with K₂CO₃ as a base to stabilize the palladium intermediate. Pre-filter reagents to remove trace moisture .
  • Temperature Control : Perform reactions at 60–80°C to balance reaction rate and byproduct formation. Monitor progress via GC-MS or in situ IR .

Q. What strategies address stability challenges during storage and handling of this nitro-substituted boronate ester?

  • Methodological Answer :

  • Moisture Sensitivity : Store under inert gas (Ar/N₂) at –20°C in amber vials with molecular sieves (3Å). Pre-dry solvents (e.g., DCM, THF) over CaH₂ before use .
  • Light Sensitivity : Shield from UV light to prevent nitro group degradation. Use light-protected glassware during synthesis .
  • Decomposition Monitoring : Perform periodic ¹H NMR checks (e.g., every 2 weeks) to detect hydrolyzed boronic acid (δ ~7 ppm broad peak) .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Compare computed HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) with experimental redox potentials (cyclic voltammetry) to validate electronic properties .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying conditions (pH, solvent polarity). Correlate with predicted transition states .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) via single-crystal X-ray diffraction. Refine data using SHELXL .

Notes for Experimental Design

  • Controlled Nitration : Use low-temperature conditions to avoid over-nitration or ring oxidation.
  • Orthogonal Protection : Consider temporary protection of the boronate ester (e.g., as a trifluoroborate salt) during nitro group installation .
  • Crystallization : Grow single crystals via slow diffusion of hexane into a DCM solution. Use SHELXS for structure solution .

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